Thieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed, with selected works published from 2015 to 2019 . Many efforts have been made to synthesize these important heterocycles . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Physical And Chemical Properties Analysis
Thieno[2,3-b]pyridine-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its molecular weight is 179.2 and its linear formula is C8H5NO2S .Scientific Research Applications
Molecular Structure and Chemical Properties
Thieno[2,3-b]pyridine-2-carboxylic acid and its derivatives display unique chemical properties due to their structural characteristics. The thieno[2,3-b]pyridine residue tends to be almost planar, with the carboxylic acid group and benzene ring being twisted out of this plane to different extents. These structural features lead to specific molecular interactions like intramolecular hydrogen bonding and π–π interactions, which are significant in the compound's reactivity and stability (Pinheiro et al., 2012).
Synthetic Applications
In synthetic chemistry, Thieno[2,3-b]pyridine-2-carboxylic acid derivatives are used to generate diverse compound libraries. For instance, they can react with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to produce N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which upon further reactions yield various heterocyclic products. These reactions are crucial for generating compounds with potential biological activities, as indicated by in silico analysis (Chigorina et al., 2019).
Biological and Pharmaceutical Applications
Thieno[2,3-b]pyridine derivatives have shown promising results in the field of pharmaceuticals, particularly as anti-proliferative agents against various cancer cell lines. The modification of these compounds to target specific regions in enzyme active sites has led to the development of potent biological activities. For example, appending a propyl-aryl group at specific positions resulted in compounds exhibiting IC50 values in the nanomolar range, indicating their potential as powerful anti-cancer agents (Haverkate et al., 2021).
Material Science Applications
In material science, the molecular structure of Thieno[2,3-b]pyridine derivatives is manipulated to improvecertain properties like solubility, which is a significant factor in drug formulation and delivery. The synthesis of novel Thieno[2,3-b]pyridine derivatives that incorporate bulky, but easily cleavable, ester and carbonate functional groups has shown to increase the activity against certain cancer cells by decreasing crystal packing, which in turn improves solubility (Haverkate et al., 2022).
Photophysical Properties for Drug Delivery
The photophysical properties of Thieno[2,3-b]pyridine derivatives are also of interest, particularly in the development of drug delivery systems. The fluorescence studies on these compounds reveal their potential in nanoliposomes formulations, indicating their usefulness in drug delivery applications. Specifically, certain derivatives have shown promising antitumor properties and can be encapsulated in nanoliposome formulations for potential therapeutic applications (Carvalho et al, 2013)
Safety And Hazards
Thieno[2,3-b]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSHAYMNOFFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428153 | |
Record name | thieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
59944-76-2 | |
Record name | Thieno[2,3-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59944-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | thieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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